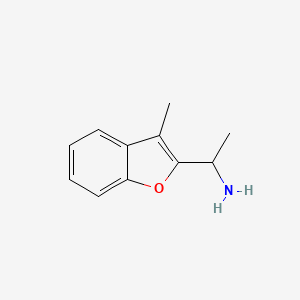

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine

Description

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine is a synthetic benzofuran derivative with a methyl group at the 3-position of the benzofuran ring and an ethanamine side chain. Benzofuran derivatives are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities . This compound has been investigated as a lead structure for developing anticancer agents, particularly against leukemia (K562 cells), due to its ability to induce apoptosis via caspase-3/7 activation, generate reactive oxygen species (ROS), and inhibit interleukin-6 (IL-6) release . Its hydrochloride salt exhibits enhanced solubility in polar solvents, attributed to dipole-dipole interactions and hydrogen bonding .

Properties

IUPAC Name |

1-(3-methyl-1-benzofuran-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFUXVGRERMSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the benzofuran ring using methylation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Comparison with Similar Compounds

The biological activity and physicochemical properties of benzofuran derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Structural Modifications and Substituent Effects

Key Observations :

- Halogenation (e.g., bromo in Compounds 6 and 8) enhances cytotoxicity and ROS generation but varies with substitution position .

- Chiral centers (e.g., ) may influence receptor binding and selectivity .

Cytotoxicity and Therapeutic Index

*Hypothetical values extrapolated from and .

Key Findings :

- Bromo derivatives (6 and 8) exhibit lower IC50 values in K562 cells compared to the lead compound, indicating enhanced potency.

- Compound 6 has the highest TI (6.0), suggesting superior selectivity for cancer cells over normal cells .

ROS Generation Potential

| Compound Name | ROS Induction (Fold Increase vs. Control) | Assay Method |

|---|---|---|

| Lead compound | 1.5x | DCFH-DA, Rhodamine 123 |

| Compound 6 | 2.0x | DCFH-DA, Rhodamine 123 |

| Compound 8 | 1.7x | DCFH-DA, Rhodamine 123 |

Mechanistic Insight :

- ROS induction correlates with apoptosis via oxidative stress, with Compound 6 showing the strongest pro-oxidant effect .

Physicochemical Properties

Implications :

- The hydrochloride salt of the lead compound offers favorable solubility for drug formulation .

Biological Activity

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine, also known as a derivative of benzofuran, has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological effects, mechanisms of action, and therapeutic implications based on diverse scientific studies.

Chemical Structure and Properties

This compound features a benzofuran core structure, which is known for its diverse biological activities. The presence of the methyl group at the 3-position enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds related to this compound exhibit pro-oxidative effects and can increase the production of reactive oxygen species (ROS) in various cancer cell lines. This mechanism is crucial for inducing apoptosis in cancer cells, as elevated ROS levels can lead to mitochondrial dysfunction and subsequent cell death pathways.

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzofuran derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects across different cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Chronic Myelogenous Leukemia (K562) | >100 | Low toxicity observed |

| Prostate Cancer (PC3) | 11–17 | Significant cytotoxicity |

| Colon Cancer (SW620) | Varies | Antiproliferative effects noted |

| Human Kidney Cancer (Caki 1) | >100 | Non-toxic |

These findings suggest that while some derivatives exhibit significant cytotoxicity against specific cancer types, they maintain a favorable safety profile on normal cells such as HaCaT keratocytes.

Apoptotic Mechanisms

The induction of apoptosis by this compound derivatives appears to be mediated through the activation of caspases and disruption of mitochondrial membrane potential. For instance, studies have shown that exposure to these compounds leads to increased activity of caspases 3 and 7, pivotal enzymes in the apoptotic pathway.

Case Studies

Case Study 1: Cytotoxicity in K562 Cells

A study evaluating the cytotoxic effects of various benzofuran derivatives highlighted that compound 6 exhibited a slight antiproliferative effect, reducing cell viability by approximately 13% after 72 hours of treatment. This was assessed using an MTT assay, which measures cellular metabolic activity as an indicator of viability.

Case Study 2: Inhibition of PI3K and VEGFR

Another study focused on the ability of certain derivatives to inhibit key signaling pathways involved in cancer progression. Compound 8 demonstrated potent inhibitory activity against PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM respectively. This suggests that these compounds may not only induce direct cytotoxic effects but also interfere with critical growth factor signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.